1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic hybrid featuring:
- A pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, which provides rigidity and hydrogen-bonding capabilities.
- A 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole substituent linked via a methyl group, introducing aromatic and electron-rich motifs.
Synthesized via 1,3-dipolar cycloaddition (azide-alkyne "click" chemistry), this compound belongs to a class of molecules designed using bioisosterism principles to optimize biological activity .
Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O6/c1-2-31-14-6-4-13(5-7-14)28-21(29)18-19(22(28)30)27(26-24-18)10-17-23-20(25-34-17)12-3-8-15-16(9-12)33-11-32-15/h3-9,18-19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVQQWFCXHVBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple functional groups which may influence its biological activity. The structural formula can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 354.36 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Benzodioxole Ring | Contributes to potential bioactivity |
| Oxadiazole Group | Implicated in various biological activities |
| Pyrrolo[3,4-d][1,2,3]triazole | Known for diverse pharmacological effects |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the oxadiazole and triazole classes. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with oxadiazole structures have shown MIC values ranging from 3.12 to 6.25 μM against pathogens like Bacillus cereus and Staphylococcus aureus .
The mechanism by which these compounds exert their antimicrobial effects often involves:
- Inhibition of Peptidoglycan Synthesis : This is crucial for bacterial cell wall integrity.
- RNA Synthesis Inhibition : Some derivatives affect RNA synthesis pathways in bacteria .
Cytotoxicity Studies
Cytotoxicity assays indicate that certain derivatives of benzodioxole exhibit low toxicity towards human cells while maintaining efficacy against microbial strains. This suggests a favorable therapeutic index for further development .
Case Study 1: Antimicrobial Derivatives
A study focused on synthesizing new derivatives of benzodioxole reported that substitutions at specific positions enhanced antimicrobial activity. The most effective derivatives included polyphenolic groups which increased potency against resistant strains like MRSA .
Case Study 2: Biofilm Inhibition
Another investigation highlighted the ability of similar compounds to disrupt biofilms formed by Candida albicans. The tested compounds demonstrated significant inhibition of biofilm formation at concentrations around 40 µM .
Summary of Biological Activities
The following table summarizes key biological activities associated with the compound and its derivatives:
Comparison with Similar Compounds
Structural Analogs in Anti-Protozoal and Cytotoxic Activities
describes a series of (3aS,6aR)-1-((3-aryl-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-pyrrolo[3,4-d][1,2,3]triazole-4,6-diones (5a-k). Key comparisons include:
Anticancer Activity: Triazole-Containing Derivatives
highlights triazole-pyrrolo/pyrimidine hybrids with notable activity against HepG2 liver cancer cells:
The 4-ethoxyphenyl group in the target compound may improve cellular uptake compared to simpler phenyl groups, analogous to ethynyl estradiol derivatives in .
Antifungal Potential: Docking Studies
identifies 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles as inhibitors of 14α-demethylase lanosterol (CYP51), a key fungal enzyme. Molecular docking could clarify its binding affinity compared to triazole-thiadiazole hybrids .
Comparison with 1,2,4-Triazole Derivatives
and emphasize 1,2,4-triazoles for antimicrobial and plant-growth regulatory activities. Key distinctions:
The target’s 1,2,3-triazole core may offer stronger enzyme inhibition due to enhanced hydrogen bonding, as seen in antifibrinolytic derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
